molecular formula C10H11FO2 B7993866 2-(4-Fluorophenyl)ethyl acetate CAS No. 59163-74-5

2-(4-Fluorophenyl)ethyl acetate

Cat. No. B7993866
CAS RN: 59163-74-5
M. Wt: 182.19 g/mol
InChI Key: ZKOAJJRKFOKTPB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl acetate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : A study focused on synthesizing and characterizing a compound closely related to 2-(4-Fluorophenyl)ethyl acetate, providing valuable insights into its structural properties (Sapnakumari et al., 2014).

  • Corrosion Inhibition : Research demonstrated the effectiveness of derivatives of this compound in inhibiting corrosion of mild steel in acidic environments. This indicates its potential use in industrial applications (Lgaz et al., 2017).

  • Cancer Treatment Potential : A compound similar to this compound showed promising results as a dual inhibitor for specific tyrosine kinases, suggesting potential applications in cancer treatments (Riadi et al., 2021).

  • Green Chemistry in Pharmaceutical Research : The use of a biaryl derivative of this compound in green chemistry applications, particularly in the development of nonsteroidal anti-inflammatory drugs, highlights its importance in sustainable pharmaceutical practices (Costa et al., 2012).

  • Adamantane Derivatives Study : A study on adamantane derivatives, involving a compound related to this compound, provides insights into the effect of fluorine substitution on molecular structure and potential pharmaceutical applications (Al-Wahaibi et al., 2018).

  • Fungicide Analysis : The determination and method validation of a new sulfone fungicide structurally related to this compound in agricultural samples from Guizhou Province, China, underscores its relevance in the field of agrichemistry (Linghu et al., 2015).

  • Protein Binding Studies : Research on the binding characteristics of thiosemicarbazone derivatives, a class that includes this compound, with human serum albumin is vital for understanding pharmacokinetic mechanisms in drug development (Karthikeyan et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAJJRKFOKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307389
Record name 2-(4-fluorophenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59163-74-5
Record name NSC190960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.